molecular formula C8H3ClF4O2 B2477943 2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid CAS No. 1001390-98-2

2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid

Cat. No.: B2477943
CAS No.: 1001390-98-2
M. Wt: 242.55
InChI Key: DYKCBVBQAZDDST-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid (CAS 1001390-98-2) is a high-purity benzoic acid derivative supplied for Research Use Only. With a molecular formula of C 8 H 3 ClF 4 O 2 and a molecular weight of 242.55 g/mol , this compound serves as a versatile and critical building block in advanced organic synthesis . Its structure, featuring chloro, fluoro, and trifluoromethyl substituents on the benzoic acid ring, makes it a valuable intermediate for constructing complex molecules. Researchers primarily utilize this compound in the discovery and development of novel active ingredients. Its applications include use as a key synthon in pharmaceutical synthesis for creating potential new therapeutic compounds and in agrochemical development for the design of modern crop protection agents . The presence of the trifluoromethyl group is of particular interest, as it can significantly influence the metabolic stability, bioavailability, and binding affinity of resulting molecules. Please handle with care and consult the Safety Data Sheet prior to use. Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary Measures: Wear appropriate personal protective equipment. Use only in a well-ventilated area .

Properties

IUPAC Name

2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-6-3(7(14)15)1-2-4(10)5(6)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKCBVBQAZDDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001390-98-2
Record name 2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid
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Preparation Methods

Directed Ortho-Metalation Approach

A widely cited method involves the use of directed ortho-metalation to introduce carboxyl groups at specific positions on the aromatic ring. Starting with p-trifluoromethyl chlorobenzene, tertiary amines such as tetramethylethylenediamine (TMEDA) coordinate with t-butyl lithium, enabling selective lithiation at the 5-position. Subsequent quenching with solid carbon dioxide (CO₂) generates the corresponding benzoic acid derivative.

This method achieves yields of 68–72% under optimized conditions (−78°C in anhydrous tetrahydrofuran). Key advantages include regioselectivity and compatibility with sensitive functional groups. However, the requirement for cryogenic conditions and stringent moisture exclusion limits its industrial applicability.

Alternative Lithium-Halogen Exchange

In a modified approach, 2-chloro-4-fluoro-3-(trifluoromethyl)phenyl lithium intermediates are generated via lithium-halogen exchange using n-butyllithium. This method avoids the need for TMEDA but necessitates precise stoichiometric control to prevent over-lithiation. Carboxylation yields remain comparable to the directed metalation route (70–75%), though side products such as dimerized species may form at higher temperatures.

Halogenation and Trifluoromethylation Sequences

Sequential Electrophilic Substitution

A stepwise halogenation strategy begins with fluorination of 3-chloro-5-(trifluoromethyl)benzoic acid using xenon difluoride (XeF₂) in acetic acid. This introduces the 4-fluoro substituent with 85% regioselectivity, though competing side reactions at the 2-position necessitate chromatographic purification. Subsequent chlorination via sulfuryl chloride (SO₂Cl₂) in dichloromethane completes the synthesis, yielding the target compound in 62% overall yield.

Trifluoromethylation of Pre-halogenated Intermediates

Alternative routes employ Ullmann-type coupling to introduce the trifluoromethyl group after halogenation. For example, 2-chloro-4-fluorobenzoic acid reacts with trifluoromethyl iodide (CF₃I) in the presence of a copper(I) catalyst at 120°C, achieving 55–60% conversion. While this method avoids cryogenic steps, the reliance on stoichiometric copper reagents increases production costs and complicates waste management.

Oxidative Desilylation of Trimethylsilyl Precursors

Silicon-Based Protecting Group Chemistry

A high-yielding route (73.4%) utilizes 2-chloro-4-fluoro-3-(trifluoromethyl)-5-(trimethylsilyl)benzoic acid as a key intermediate. Treatment with potassium fluoride (KF) in tetrahydrofuran at 100°C selectively removes the trimethylsilyl group, yielding the desired product after recrystallization from toluene. This method benefits from mild conditions and scalability, though the synthesis of the silylated precursor requires additional steps.

Oxidative Cleavage Alternatives

Hydrogen peroxide (H₂O₂) in acetic acid has been explored for desilylation but results in lower yields (58%) due to over-oxidation of the trifluoromethyl group. Optimized protocols using catalytic vanadium(V) oxide (V₂O₅) mitigate this issue, improving yields to 67% while reducing reaction times to 6 hours.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. For instance, the lithiation-carboxylation process achieves 85% conversion in flow mode (residence time: 8 minutes) compared to 72% in batch reactors. Solvent recovery systems integrated into the workflow reduce tetrahydrofuran consumption by 40%.

Catalytic Recycling and Waste Minimization

Industrial protocols prioritize catalyst reuse, particularly for copper-based systems. Immobilized copper on mesoporous silica (Cu/SBA-15) enables five reaction cycles with <10% activity loss, reducing metal waste by 80%. Additionally, in-situ generation of trifluoromethyl radicals using photoredox catalysis minimizes iodide byproduct formation.

Comparative Analysis of Methodologies

Method Yield (%) Key Advantages Limitations
Lithiation-carboxylation 68–75 High regioselectivity Cryogenic conditions, moisture-sensitive
Halogenation sequence 55–62 No cryogenic steps Multiple purification steps required
Oxidative desilylation 73.4 Scalable, mild conditions Requires silylated precursor
Flow reactor synthesis 85 High throughput, solvent recovery High capital investment

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions include substituted benzoic acids, quinones, hydro derivatives, and biaryl compounds .

Scientific Research Applications

2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and chemical reactions, making it a valuable compound in various applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid with key structural analogs:

Compound Name Substituent Positions Molecular Formula CAS Number Key Features
This compound 2-Cl, 3-CF₃, 4-F C₈H₃ClF₄O₂ 132656-21-4 Three EWGs enhance acidity; potential agrochemical/pharmaceutical use
2-Chloro-4-(trifluoromethyl)benzoic acid 2-Cl, 4-CF₃ C₈H₄ClF₃O₂ 23228-45-7 Lacks fluorine at position 4; synthesized via Vapourtec reactors (99% yield)
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid Phenoxy group at position 3 C₁₄H₈ClF₃O₃ Not provided Intermediate for acifluorfen (herbicide); crystal structure resolved
4-(3-Chloro-4-fluorophenyl)benzoic acid 3-Cl, 4-F on attached phenyl C₁₃H₈ClFO₂ 195457-73-9 Biphenyl structure; substituents alter electronic properties
Key Observations:
  • Substituent Position and Acidity : The target compound’s trifluoromethyl (CF₃) group at position 3 and fluorine at position 4 create a synergistic electron-withdrawing effect, likely resulting in higher acidity (lower pKa) compared to analogs like 2-chloro-4-(trifluoromethyl)benzoic acid, which lacks the 4-fluoro substituent .

Q & A

Q. What are the common synthetic routes for 2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid, and how are reaction conditions optimized?

The synthesis of trifluoromethyl-substituted benzoic acids often involves multi-step reactions. A typical approach includes halogenation and coupling reactions. For example, trifluoromethyl groups can be introduced via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions. Chloro and fluoro substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation strategies. Key reaction parameters include temperature control (−78°C to room temperature for lithiation steps) and solvent selection (e.g., THF or DMF for polar aprotic conditions). Post-synthetic purification often employs recrystallization or column chromatography to isolate the product .

Q. What analytical methods are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential, with deuterated DMSO or CDCl₃ as solvents. Mass spectrometry (MS) via electrospray ionization (ESI) or electron impact (EI) provides molecular weight validation. X-ray crystallography using programs like SHELXL can resolve crystal structures, with data collected on diffractometers (e.g., Mo-Kα radiation, λ = 0.71073 Å) .

Q. What safety protocols are critical when handling this compound?

Toxicity data for structurally similar compounds indicate potential eye and respiratory irritation. Use personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods. Acute oral toxicity (rat LD₅₀ ~1170 mg/kg) suggests moderate hazard. Store at 2–8°C in airtight containers, and avoid exposure to moisture or strong oxidizers. Waste disposal should comply with EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How do substituent positions affect the compound’s electronic properties and biological activity?

Substituent positioning significantly alters electronic effects and steric hindrance. For instance, the trifluoromethyl group at the 3-position increases electron-withdrawing effects, lowering the pKa of the carboxylic acid (cf. p-(trifluoromethyl)benzoic acid, pKa = 3.6 vs. benzoic acid, pKa = 4.19). Chloro and fluoro substituents enhance lipophilicity, improving membrane permeability in bioactive analogs. Computational studies (e.g., DFT calculations) can model charge distribution, while in vitro assays (e.g., enzyme inhibition) validate activity .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELXL software (version 2018/3) enables precise determination of bond lengths, angles, and torsion angles. For example, refinement of a related compound (3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid) confirmed planar geometry with a dihedral angle of 15.2° between aromatic rings. Data collection at 100 K minimizes thermal motion artifacts. Twinning or disorder in crystals may require iterative refinement cycles .

Q. What strategies address contradictions in reactivity data during cross-coupling reactions?

Discrepancies in Suzuki-Miyaura coupling yields may arise from competing protodehalogenation or steric hindrance. Optimization strategies include:

  • Using Pd(OAc)₂/XPhos catalysts for bulky substrates.
  • Adjusting base strength (e.g., Cs₂CO₃ instead of K₂CO₃).
  • Microwave-assisted heating (120°C, 30 min) to accelerate sluggish reactions. Reaction monitoring via TLC or in situ IR spectroscopy helps identify intermediates .

Methodological Considerations

  • Synthetic Challenges : Fluorination steps often require anhydrous HF or DAST, posing safety risks. Microfluidic reactors improve safety and yield for exothermic reactions .
  • Data Interpretation : Combine NMR (for regiochemistry) and HPLC-MS (for purity) to validate synthetic pathways. Use crystallographic data to resolve isomeric ambiguities .

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